molecular formula C10H12N2O5 B12898633 (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid CAS No. 61183-10-6

(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid

Cat. No.: B12898633
CAS No.: 61183-10-6
M. Wt: 240.21 g/mol
InChI Key: IXLAFSNPGRGJIK-BYPYZUCNSA-N
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Description

(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid is a complex organic compound with a unique structure that includes an oxazole ring, an acetyl group, and a carboxamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of catalysts such as nickel, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Acetyl-5-methyloxazole: A simpler compound with a similar oxazole ring structure.

    4-Carboxamido-2-oxazole: Another compound with a similar carboxamido group.

    2-Acetyl-4-carboxamido-5-methyloxazole: A compound with a similar overall structure but different functional group positions.

Uniqueness

(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid is unique due to its specific combination of functional groups and its stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

61183-10-6

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

(2S)-2-[(2-acetyl-5-methyl-1,3-oxazole-4-carbonyl)amino]propanoic acid

InChI

InChI=1S/C10H12N2O5/c1-4(10(15)16)11-8(14)7-6(3)17-9(12-7)5(2)13/h4H,1-3H3,(H,11,14)(H,15,16)/t4-/m0/s1

InChI Key

IXLAFSNPGRGJIK-BYPYZUCNSA-N

Isomeric SMILES

CC1=C(N=C(O1)C(=O)C)C(=O)N[C@@H](C)C(=O)O

Canonical SMILES

CC1=C(N=C(O1)C(=O)C)C(=O)NC(C)C(=O)O

Origin of Product

United States

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